Menaquinone-7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; SOL IN FAT SOLVENTS

SOL IN OILS

SOL IN FATS

Synonyms

Canonical SMILES

Isomeric SMILES

Bone health:

- MK-7 plays a crucial role in activating vitamin K-dependent proteins, especially osteocalcin, which are essential for bone mineralization and preventing osteoporosis []. Studies have shown that MK-7 supplementation can increase bone mineral density (BMD) and reduce fracture risk in postmenopausal women and individuals with osteoporosis [, ].

Cardiovascular health:

- Research suggests that MK-7 may contribute to preventing cardiovascular disease by inhibiting the calcification of arteries. MK-7 activates matrix Gla protein (MGP), which prevents calcium deposition in blood vessels, potentially reducing the risk of heart attacks and strokes [].

Other potential applications:

- Emerging research investigates the potential benefits of MK-7 in managing other health conditions, including type 2 diabetes, cognitive decline, and certain cancers. However, these areas require further investigation to confirm the effectiveness and mechanisms of action [].

Production and analysis:

- Due to its limited presence in natural food sources, MK-7 is often produced through fermentation using specific bacterial strains. Research efforts focus on optimizing fermentation processes to improve MK-7 yield and ensure purity [].

- Additionally, scientists are developing analytical methods to accurately quantify MK-7 in food and supplements, ensuring quality control and consumer safety [].

Safety and future research:

- While generally considered safe in moderate doses, research on the long-term safety and optimal dosage of MK-7 is ongoing, especially for specific populations [].

- Future research aims to elucidate the precise mechanisms of action of MK-7 in various health conditions and explore its potential for personalized medicine approaches.

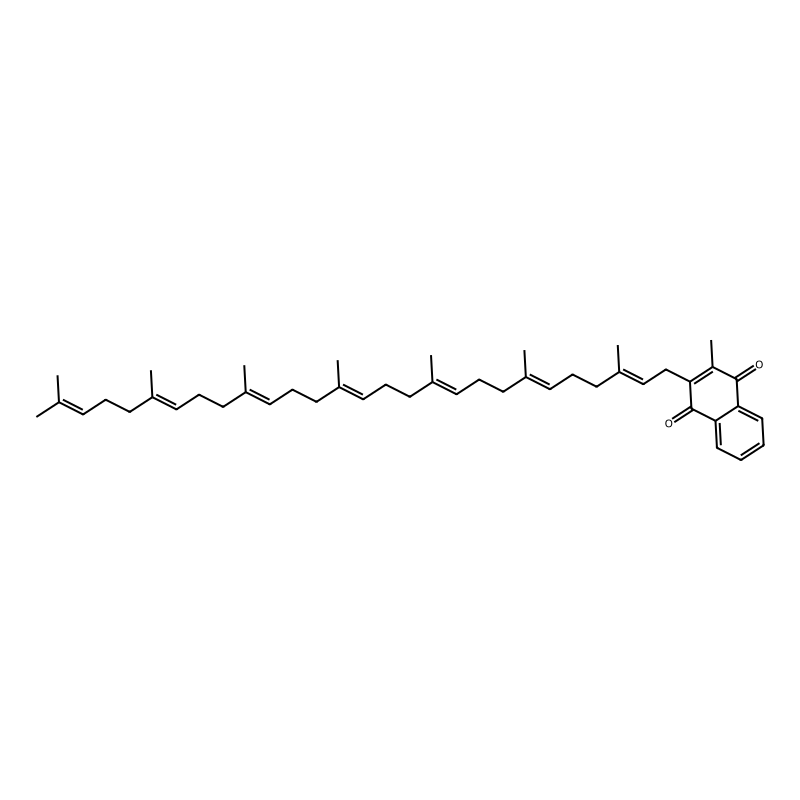

Menaquinone-7, also known as vitamin K2, is a fat-soluble vitamin belonging to the class of compounds known as menaquinones. Its chemical formula is , and it consists of a long isoprenoid side chain, which contributes to its unique properties and biological activities. Menaquinone-7 is primarily found in fermented foods and certain animal products, and it plays a crucial role in various physiological processes, particularly in calcium metabolism and bone health.

MK-7 functions as a cofactor for vitamin K-dependent protein carboxylase, an enzyme that activates vitamin K-dependent proteins by adding a carboxyl group (COOH) to specific glutamate residues. These activated proteins play crucial roles in various biological processes, including bone mineralization (osteocalcin) and vascular health (matrix Gla protein) [, ]. By enabling the proper function of these proteins, MK-7 may contribute to stronger bones and improved cardiovascular health [, ].

- Reduction: Menaquinone-7 can be reduced to form dihydromenaquinone.

- Oxidation: It can also be oxidized to form its corresponding quinone derivative.

- Isomerization: The compound exists in multiple geometric isomers (cis and trans forms), which can interconvert under certain conditions, affecting its biological activity and stability .

Menaquinone-7 exhibits significant biological activities, particularly in bone health and cardiovascular function. Key functions include:

- Bone Metabolism: It activates osteocalcin, a protein that binds calcium in bones, thereby enhancing bone mineralization and strength.

- Cardiovascular Health: Menaquinone-7 may help prevent arterial calcification by regulating matrix Gla-protein, which inhibits vascular calcification.

- Antioxidant Properties: It has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Menaquinone-7 can be synthesized through two primary methods:

- Natural Fermentation: This method involves the use of specific bacterial strains (such as Bacillus subtilis) to ferment substrates rich in vitamin K precursors. This process typically yields high concentrations of menaquinone-7 and allows for the production of various isomers .

- Chemical Synthesis: A convergent synthetic approach has been developed that combines different building blocks through condensation reactions. This method allows for the precise control of stereochemistry and yields high-purity menaquinone-7 .

Menaquinone-7 has several applications across different fields:

- Nutritional Supplements: It is commonly included in dietary supplements aimed at improving bone health and preventing osteoporosis.

- Functional Foods: Menaquinone-7 is added to fortified foods to enhance their nutritional profile.

- Pharmaceuticals: Research is ongoing into its potential therapeutic uses in cardiovascular diseases and other conditions related to calcium metabolism .

Menaquinone-7 interacts with various substances that can influence its absorption and efficacy:

- Orlistat: This weight-loss medication may decrease the absorption of menaquinone-7, leading to reduced serum concentrations and effectiveness .

- Calcium Supplements: Co-administration with calcium may enhance its beneficial effects on bone health.

Studies have also explored its interactions with other vitamins and minerals, emphasizing the importance of a balanced diet for optimal absorption .

Menaquinone-7 shares similarities with other compounds within the vitamin K family, including:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Phylloquinone | Found in green leafy vegetables; primarily involved in blood clotting. | |

| Menaquinone-4 | Shorter side chain than menaquinone-7; less effective for bone health. | |

| Menaquinone-6 | Intermediate length side chain; exhibits similar functions but less potent than menaquinone-7. |

Menaquinone-7 is distinguished by its longer isoprenoid side chain, which enhances its bioavailability and biological activity compared to shorter-chain menaquinones. Its unique structure allows it to be more effective in activating proteins involved in calcium metabolism and bone health .

Comparative Analysis of MK-7 Biosynthesis in Bacillus subtilis vs. Escherichia coli Chassis

Bacillus subtilis has traditionally been the preferred microbial chassis for MK-7 production due to its natural ability to synthesize this compound. However, recent advances have enabled successful engineering of Escherichia coli for efficient MK-7 production, creating interesting comparative advantages between these two systems.

B. subtilis naturally synthesizes MK-7 through the methylerythritol phosphate (MEP) pathway, which differs significantly from the mevalonate (MVA) pathway found in some other Gram-positive bacteria. The synthesis occurs through a complex pathway involving chorismate-derived intermediates that ultimately lead to the formation of the characteristic naphthoquinone ring structure with an isoprenoid side chain containing seven prenyl units.

In contrast, E. coli does not naturally produce significant quantities of MK-7, as it primarily synthesizes menaquinones under anaerobic conditions. However, metabolic engineering approaches have successfully transformed E. coli into an efficient MK-7 producer. A groundbreaking study reported production levels reaching 1350 mg/L with a productivity of 26 mg/L/h in a 52-hour fermentation process, representing the highest MK-7 titer reported to date.

Table 1. Comparative analysis of MK-7 production platforms: B. subtilis vs. engineered E. coli

| Characteristic | Bacillus subtilis | Engineered Escherichia coli |

|---|---|---|

| Natural MK-7 production | Yes | Minimal (primarily under anaerobic conditions) |

| Primary isoprenoid pathway | MEP pathway | MEP pathway (native), MVA pathway (engineered) |

| Highest reported yield | Enhanced strains with ~100 mg/L | 1350 mg/L (after metabolic engineering) |

| Growth conditions | Aerobic | Primarily engineered for aerobic production |

| Key enzymes | MenF, MenD, MenH, MenC, MenE, MenB, MenA, HepS | Native men operon plus heterologous HepPPS, UbiE |

| Production time | Typically 3-7 days | ~52 hours in optimized fermentation |

| Challenges | Membrane permeability, biofilm formation | Competing quinone biosynthesis pathways |

The superior performance of engineered E. coli strains can be attributed to several factors, including better genetic tractability, faster growth rates, and the ability to precisely control and optimize each module of the biosynthetic pathway. However, B. subtilis remains advantageous in certain contexts, particularly due to its GRAS (Generally Recognized As Safe) status, which simplifies regulatory approval for nutritional supplement production.

Modular Pathway Engineering: MVA, DHNA, and MK-7 Synthesis Modules

Successful metabolic engineering for enhanced MK-7 production has been achieved through a modular approach, dividing the biosynthetic pathway into three critical modules: the isoprenoid precursor module (MEP/MVA), the 1,4-dihydroxy-2-naphthoate (DHNA) synthesis module, and the MK-7 assembly module.

Isoprenoid Precursor Module (MEP/MVA):

While B. subtilis naturally utilizes the MEP pathway for isoprenoid biosynthesis, some Gram-positive cocci bacteria along with Lactobacillus species employ the MVA pathway. Engineering efforts have explored both pathways, with the heterologous introduction of the MVA pathway in E. coli showing particular promise for enhanced MK-7 production.

The MEP pathway in B. subtilis involves critical enzymes such as Dxs and Dxr, which have been identified as rate-limiting. Overexpression of these genes has been a common strategy to increase the carbon flux through this pathway, resulting in improved MK-7 yields.

DHNA Synthesis Module:

The formation of 1,4-dihydroxy-2-naphthoate (DHNA) represents a crucial intermediate step in MK-7 biosynthesis. This module involves a series of enzymatic reactions starting from chorismate or isochorismate. Key enzymes in this pathway include MenF, MenD, MenH, MenC, MenE, and MenB.

Enhanced expression of enzymes in the DHNA pathway has shown significant improvements in MK-7 production. For instance, optimization of this module in engineered E. coli led to MK-7 production levels of 157 μM, representing a substantial increase over previous strains.

MK-7 Assembly Module:

The final module involves the attachment of the heptaprenyl side chain to DHNA and subsequent methylation to form MK-7. Critical enzymes in this module include MenA (prenyl transferase) and MenG/UbiE (methyltransferase).

Table 2. Key enzymes in the three modules of MK-7 biosynthesis pathway

Through careful optimization of each module, researchers have achieved remarkable improvements in MK-7 production. For example, in E. coli, the combined engineering of all three modules resulted in a 306-fold increase in MK-7 production compared to the starting strain.

CRISPR-Cas9 and CRISPRi/a Systems for Pathway Regulation in B. subtilis

The advent of CRISPR technologies has revolutionized metabolic engineering approaches for MK-7 production, offering advantages over traditional gene-editing methods such as homologous recombination. CRISPR-Cas9 systems provide precise genome editing capabilities, while CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems enable fine-tuned regulation of gene expression without permanent genetic modifications.

A recent groundbreaking study utilized a dual-sgRNA CRISPRa system in B. subtilis natto NB205 to enhance MK-7 production through precise regulation of key genes. After comprehensive transcriptome analysis identified ispA and ispE as critical in MK-7 synthesis, the dual-sgRNA CRISPRa system was employed to upregulate these genes in a newly engineered strain called A3E3.

Table 3. Comparison of traditional genetic engineering vs. CRISPR-based methods for MK-7 production enhancement

The dual-sgRNA CRISPRa approach demonstrated significant advantages over traditional overexpression systems, resulting in a 20.02% increase in MK-7 production compared to conventional methods and a remarkable 201.41% increase relative to the original strain NB205. This highlights the potential of CRISPR-based systems for precise pathway regulation in MK-7 biosynthesis.

Moreover, CRISPR technologies offer the advantage of multiplexed gene regulation, allowing simultaneous manipulation of multiple genes within the biosynthetic pathway. This capability is particularly valuable for balancing flux through complex metabolic networks like those involved in MK-7 production.

Future applications of CRISPR technologies in MK-7 production may include:

- Combinatorial CRISPRi/a approaches to simultaneously upregulate beneficial genes while downregulating competing pathways

- Genome-wide screens to identify additional targets for enhancement

- Integration with systems biology approaches for rational pathway design

Heterologous Expression of MenA, UbiE, and HepPPS in Engineered Strains

The heterologous expression of key enzymes in the MK-7 biosynthetic pathway has proven to be a powerful strategy for enhancing production. Three enzymes, in particular, have been the focus of extensive research: MenA, UbiE, and HepPPS.

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase):

MenA is a membrane-bound enzyme with nine transmembrane domains that catalyzes the attachment of the isoprenoid side chain to DHNA, representing a key rate-limiting step in MK-7 biosynthesis. Due to its membrane-bound nature, overexpression of MenA can potentially disrupt cellular membrane integrity, necessitating alternative approaches to enhance its activity.

Structure-based stability engineering has emerged as an effective strategy for improving MenA performance without excessive overexpression. For example, the T290M mutation in MenA from B. subtilis resulted in a 249% increase in vitamin K2 production by enhancing protein stability through improved hydrophobic packing. This mutation reduced cavity volume from 37 ų to 28 ų, potentially limiting water penetration and enhancing stability.

UbiE (2-demethylmenaquinone methyltransferase):

UbiE catalyzes the final methylation step in MK-7 biosynthesis, converting demethylmenaquinone to menaquinone. This enzyme represents a potential bottleneck in MK-7 production, particularly in engineered E. coli strains.

Heterologous expression of UbiE, particularly when co-expressed with MenA, has shown synergistic effects on MK-7 production. Fine-tuning the expression levels of these enzymes is crucial, as demonstrated in a study where balanced expression of HepPPS, MenA, and UbiE in E. coli resulted in a significant increase in MK-7 production to 70 μM.

HepPPS (Heptaprenyl pyrophosphate synthase):

HepPPS is responsible for synthesizing the heptaprenyl diphosphate side chain that gives MK-7 its distinctive structure. Various sources of HepPPS have been explored, including native enzymes from B. subtilis and heterologous expression from organisms like Haemophilus influenzae (hi0881, hepta-PDS).

Interestingly, the specificity of MenA for different prenyl chain lengths appears to be narrower than that of UbiA (the corresponding enzyme in ubiquinone biosynthesis), as demonstrated by studies with heterologous PDSs in E. coli. While UbiA can accept various prenyl chain lengths, MenA shows preferences for specific chain lengths, influencing the menaquinone variants produced.

Table 4. Effects of heterologous expression and engineering of key enzymes on MK-7 production

The heterologous expression approach has proven particularly valuable for engineering E. coli for MK-7 production, which lacks the natural ability to produce significant quantities of this compound. By introducing optimized versions of MenA, UbiE, and HepPPS, researchers have transformed E. coli into an efficient MK-7 producer, achieving titers that surpass those of natural producers.

Carbon Source Selection and Optimization

The selection of optimal carbon sources represents a critical factor in maximizing menaquinone-7 production through bacterial fermentation [1]. Research has demonstrated that lactose emerges as the most effective carbon source, with Bacillus subtilis strain MM26 achieving menaquinone-7 concentrations of 69 ± 1.20 milligrams per liter when lactose was incorporated into the fermentation medium [8]. Glycerol serves as the second most effective carbon source, yielding menaquinone-7 concentrations of 60 ± 2.08 milligrams per liter [8]. The superior performance of these carbon sources relates to their efficient metabolic conversion through enhanced glycerol and pyruvate metabolism pathways [5].

Glucose represents another viable carbon source for menaquinone-7 production, with optimal media containing 1% weight per volume glucose resulting in all-trans isomer concentrations of 36.366 milligrams per liter [1]. The effectiveness of glucose stems from its direct integration into the Embden-Meyerhof pathway, which enhances the accumulation of acetyl-coenzyme A, a critical precursor for isoprene side chain formation [5].

Nitrogen Source Optimization

Nitrogen source selection profoundly influences menaquinone-7 biosynthesis efficiency [8]. Glycine has been identified as the most effective nitrogen source, with Bacillus subtilis MM26 producing menaquinone-7 concentrations of 69 ± 1.79 milligrams per liter when glycine was added to the fermentation medium [8]. Soy peptone represents the second most effective nitrogen source, yielding menaquinone-7 concentrations of 60 ± 2.00 milligrams per liter [8].

Yeast extract and tryptone also demonstrate significant effectiveness in supporting menaquinone-7 production [1] [2]. Optimal media compositions include 2% weight per volume yeast extract and 2% weight per volume tryptone, which contribute to enhanced bacterial growth and metabolite synthesis [1]. The combination of multiple nitrogen sources often proves superior to single nitrogen source systems [2].

Carbon to Nitrogen Ratio Optimization

| Carbon Source | Nitrogen Source | C:N Ratio | Menaquinone-7 Yield (mg/L) | Reference |

|---|---|---|---|---|

| Lactose (6 g/L) | Glycine (12 g/L) | 1:2 | 442 ± 2.08 | [8] |

| Glucose (1% w/v) | Yeast Extract (2% w/v) + Tryptone (2% w/v) | 1:4 | 36.366 | [1] |

| Glycerol (40 mL/kg) | Yeast Extract (4 g/kg) + Malt Extract (8 g/kg) | 10:1 | 39.039 | [2] |

| Maltose (36.78 g/L) | Tryptone (62.76 g/L) | 1:1.7 | 71.95 ± 1.00 | [30] |

Salt Additives and Mineral Supplementation

Salt additives play crucial roles in menaquinone-7 fermentation optimization [4] [10]. Calcium chloride demonstrates particular effectiveness, with optimal concentrations of 0.1% weight per volume resulting in enhanced all-trans isomer production [1]. The addition of calcium chloride at 4 grams per kilogram in solid-state fermentation systems yields menaquinone-7 concentrations of 39.039 micrograms per gram [2].

Magnesium sulfate supplementation enhances fermentation performance when combined with calcium chloride [4] [10]. The optimal ratio of calcium chloride dihydrate to magnesium sulfate heptahydrate is 1:1, which enhances menaquinone-7 production by 165% compared to fermentation without salt supplementation [4]. This enhancement results from improved cellular metabolic efficiency and enhanced membrane stability [4].

Potassium phosphate serves as an essential mineral additive, with concentrations of 4.5 grams per liter demonstrating beneficial effects on menaquinone-7 synthesis [13]. The phosphate supplementation supports cellular energy metabolism and maintains optimal pH buffering capacity throughout fermentation [13].

Critical Fermentation Parameters: Inoculum Size, Agitation Speed, and Temperature Gradients

Inoculum Size Optimization

Inoculum size represents a critical parameter affecting menaquinone-7 production efficiency [14] [31]. Optimal inoculum concentrations range from 2% to 10% volume per volume, depending on the fermentation system employed [12] [31]. Research demonstrates that 2.5% inoculum size (2 × 10⁶ colony forming units per milliliter) provides optimal conditions for menaquinone-7 synthesis [31].

Higher inoculum concentrations can lead to rapid substrate depletion and reduced menaquinone-7 yields [14]. Conversely, insufficient inoculum sizes result in prolonged lag phases and reduced overall productivity [12]. The optimal inoculum size maintains a balance between rapid fermentation initiation and sustained metabolite production throughout the fermentation period [31].

Agitation Speed and Mixing Parameters

| Agitation Speed (rpm) | Temperature (°C) | Menaquinone-7 Yield (mg/L) | Fermentation Time (h) | Reference |

|---|---|---|---|---|

| 120 | 37 | 67 ± 0.6 | 120 | [31] |

| 200 | 35 | Enhanced by 58% | 144 | [15] |

| 600 | 37 | 48.33 ± 2.92 | 24 | [12] |

| 800 | 40 | Not specified | 168 | [28] |

Agitation speed significantly influences menaquinone-7 production through its effects on oxygen transfer and nutrient distribution [12] [15]. Optimal agitation speeds range from 120 to 200 revolutions per minute for conventional fermentation systems [15] [31]. Higher agitation speeds of 600 revolutions per minute have been successfully employed in immobilized cell systems, where enhanced mixing compensates for reduced mass transfer limitations [12].

The relationship between agitation speed and menaquinone-7 yield demonstrates an optimal range beyond which excessive agitation leads to cellular stress and reduced productivity [15]. Moderate agitation speeds maintain adequate oxygen transfer while preventing cellular damage from excessive shear forces [15].

Temperature Optimization and Gradient Effects

Temperature control represents one of the most critical parameters in menaquinone-7 fermentation [4] [14] [15]. Optimal temperatures range from 35°C to 40°C, with 37°C demonstrating superior performance across multiple bacterial strains [4] [14] [31]. Temperature optimization studies reveal that maximum menaquinone-7 production occurs at 37°C, with productivity declining at both higher and lower temperatures [4].

Temperature gradients during fermentation can enhance menaquinone-7 production when properly controlled [5]. Alkali stress adaptation at elevated pH combined with temperature optimization results in menaquinone-7 yields of 290.19 ± 1.12 milligrams per liter, representing a 2.10-fold increase compared to control conditions [5] [29].

The interaction between temperature and fermentation duration demonstrates optimal production occurring between 72 to 120 hours of fermentation [4] [31]. Extended fermentation beyond 144 hours generally results in diminished yields due to substrate depletion and cellular senescence [6].

Membrane Permeability Modifications via Surfactant Adsorption (e.g., Brij-58)

Brij-58 Surfactant Mechanism and Applications

Brij-58 supplementation represents an innovative approach for enhancing menaquinone-7 biosynthesis through membrane permeability modifications [16] [17]. The surfactant molecules adhere to bacterial cell surfaces through van der Waals forces, hydrogen bonding, and hydrophobic interactions, fundamentally altering membrane properties [17]. This adherence reduces surface tension between the cell surface and fermentation broth while increasing membrane fluidity [16].

Research demonstrates that Brij-58 supplementation increases total menaquinone-7 production by 48.0% and enhances secretion rates by 56.2% [16] [17]. During fermentation, cell membrane integrity decreases by 82.9% while permeability increases by 158% when maximum secretory rates are achieved [16]. These modifications facilitate enhanced menaquinone-7 release from intracellular compartments into the fermentation medium [16].

Membrane Structural Modifications

Brij-58 supplementation induces significant changes in membrane composition and structure [16] [17]. The surfactant treatment increases membrane fluidity by 30.1% through alterations in fatty acid composition [16]. Additionally, Brij-58 supplementation triggers stress responses in bacteria, resulting in membrane hyperpolarization and increased membrane adenosine triphosphatase activity [16].

The membrane modifications facilitate improved mass transfer of lipophilic compounds such as menaquinone-7 [17]. The enhanced permeability reduces intracellular accumulation of menaquinone-7, which otherwise leads to cytotoxicity and inhibits normal cellular activities [17]. This mechanism provides a dual benefit of enhanced production and reduced cellular stress [17].

Comparative Surfactant Performance

| Surfactant Type | Concentration | Menaquinone-7 Enhancement | Mechanism | Reference |

|---|---|---|---|---|

| Brij-58 | Not specified | 48.0% increase in total production | Membrane adsorption and permeabilization | [16] |

| Tween-80 | 0.7% | 80.3% increase in total synthesis | Mixed micelle formation | [18] |

| Triton X-100 | 0.6% | Enhanced yield to 780.6 mg/L | Phospholipid dissolution | [17] |

| Sodium Dodecyl Sulfate | Variable | 13.01% enhancement | Membrane pore formation | [17] |

Optimization of Surfactant Application

The timing and concentration of surfactant addition critically influence menaquinone-7 production enhancement [18] [20]. Tween-80 addition at 0.7% concentration results in extracellular and intracellular menaquinone-7 concentrations of 28.8 milligrams per liter and 59.2 milligrams per liter, respectively [18]. The surfactant addition significantly increases expression levels of menaquinone-7 synthesis-related genes, as demonstrated through quantitative real-time polymerase chain reaction analysis [18].

Optimal surfactant application requires careful consideration of biocompatibility and fermentation duration [17] [20]. While surfactants enhance menaquinone-7 production, excessive concentrations can lead to cellular damage and reduced viability [20]. The selection of appropriate surfactants depends on their ability to enhance membrane permeability while maintaining cellular functionality [17].

Immobilization Techniques Using Magnetic Iron Oxide Nanoparticles

Iron Oxide Nanoparticle Synthesis and Characterization

Magnetic iron oxide nanoparticles provide innovative solutions for menaquinone-7 production enhancement through bacterial cell immobilization [22] [23]. Iron oxide nanoparticles with average sizes of 11 nanometers demonstrate optimal performance in menaquinone-7 fermentation applications [22]. The nanoparticles are synthesized using iron chloride hexahydrate and iron sulfate tetrahydrate in controlled ratios under nitrogen atmosphere conditions [24] [25].

Surface functionalization of iron oxide nanoparticles improves biocompatibility and stability [23] [25]. Amine-functionalized iron oxide nanoparticles, including 3-aminopropyltriethoxysilane-coated iron oxide nanoparticles and L-lysine-coated iron oxide nanoparticles, demonstrate enhanced physicochemical stability and biocompatibility compared to uncoated particles [23] [25].

Immobilization Effects on Menaquinone-7 Production

| Nanoparticle Type | Concentration (μg/mL) | Menaquinone-7 Yield Enhancement | Yield (mg/L) | Reference |

|---|---|---|---|---|

| Iron Oxide (Fe₃O₄) | 300 | 1.6-fold increase in all-trans isomer | Not specified | [22] |

| APTES-coated IONs | 300 | 2.3-fold increase in production | Not specified | [23] |

| L-Lysine-coated IONs | 300 | 3.1-fold improvement in yield | Not specified | [23] |

| Uncoated Iron Oxide | 300 | 58.61% increase over free cells | Not specified | [22] |

Iron oxide nanoparticle immobilization enhances menaquinone-7 production through multiple mechanisms [22] [23]. The optimal nanoparticle concentration of 300 micrograms per milliliter improves process output and results in a 1.6-fold increase in all-trans isomer yield compared to control conditions [22]. The enhancement occurs despite slightly reduced bacterial growth, indicating improved metabolic efficiency in immobilized cells [22].

Hydrogel-Based Immobilization Systems

Advanced immobilization techniques utilizing porous thin-film hydrogel systems demonstrate superior performance compared to conventional nanoparticle immobilization [12] [27]. Polyvinyl alcohol plus boron at calcium hydrogel immobilization methods increase menaquinone-7 yield from 32.76 ± 1.92 milligrams per liter to 48.33 ± 2.92 milligrams per liter while reducing fermentation duration from 48 to 24 hours [12].

The hydrogel immobilization system creates a protective microenvironment that mitigates cellular stress and maintains optimal metabolic conditions [12] [27]. Immobilized cells demonstrate superior stability during continuous fermentation, resulting in space-time yields of 2.0 milligrams per liter per hour, which represents a five-fold improvement over free-cell fermentation [12].

Mechanistic Insights and Performance Optimization

The immobilization mechanism involves non-specific interactions between iron oxide nanoparticles and bacterial cell surfaces, promoting disorganization of lipid packing and increasing cell membrane permeability [22]. These interactions facilitate enhanced mass transfer and enable greater menaquinone-7 secretion into the fermentation medium [22].

Continuous batch fermentation using immobilized cells maintains stable menaquinone-7 yields throughout consecutive batches, while free-cell fermentation shows significant yield decreases starting from the fifth batch [12]. The immobilized cell systems demonstrate higher intracellular retention of menaquinone-7, with only 4.7% extracellular expression compared to 44% in free-cell systems [12].

The biosynthesis of menaquinone-7 involves several enzymatic bottlenecks that significantly limit the efficiency of isoprenoid side-chain elongation. Critical rate-limiting enzymes have been identified through comprehensive kinetic analyses and metabolic engineering studies, revealing specific targets for overexpression strategies.

1-Deoxyxylulose-5-Phosphate Synthase Kinetic Properties and Bottleneck Analysis

1-Deoxyxylulose-5-phosphate synthase represents the initial and most significant enzymatic bottleneck in the methylerythritol phosphate pathway for menaquinone-7 biosynthesis. Kinetic characterization across multiple organisms demonstrates substantial variation in catalytic efficiency. The enzyme from Escherichia coli exhibits a Michaelis constant (Km) of 49 micromolar for pyruvate and 24 micromolar for glyceraldehyde-3-phosphate, with a turnover number (kcat) of 2.6 per second. Comparative analysis reveals that Plasmodium falciparum 1-deoxyxylulose-5-phosphate synthase displays significantly higher Km values of 640 micromolar for pyruvate and 16 micromolar for glyceraldehyde-3-phosphate, indicating lower substrate affinity.

The rate-limiting nature of 1-deoxyxylulose-5-phosphate synthase becomes particularly evident during overexpression studies. Targeted overexpression using the strong constitutive P43 promoter results in 500 percent increases in enzyme activity and 2.5-fold enhancement in menaquinone-7 production. Time-course metabolomics analysis demonstrates that 1-deoxyxylulose-5-phosphate synthase overexpression triggers rapid accumulation of methylerythritol phosphate pathway intermediates, with 1-deoxyxylulose-5-phosphate levels increasing 32-fold and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate accumulating 69-fold within 120 minutes post-induction.

1-Deoxyxylulose-5-Phosphate Reductoisomerase Catalytic Limitations

1-Deoxyxylulose-5-phosphate reductoisomerase functions as a secondary bottleneck following 1-deoxyxylulose-5-phosphate synthase optimization. The enzyme demonstrates lower rate-limiting potential compared to 1-deoxyxylulose-5-phosphate synthase, with overexpression yielding 300 percent activity increases and 1.8-fold menaquinone-7 enhancement. Coupled enzyme assays reveal Km values of 48 micromolar for ubiquinone-1 substrate with kcat of 1.3 per second.

Sequential overexpression of both 1-deoxyxylulose-5-phosphate synthase and 1-deoxyxylulose-5-phosphate reductoisomerase generates synergistic effects, achieving 11-fold increases in menaquinone-7 production when combined with isopentenyl-diphosphate delta-isomerase and 1,4-dihydroxy-2-naphthoate prenyltransferase. The combinatorial approach addresses the metabolic flux redistribution that occurs when single enzymes are overexpressed in isolation.

Isopentenyl-Diphosphate Delta-Isomerase Flux Control

Isopentenyl-diphosphate delta-isomerase catalyzes the essential isomerization between isopentenyl diphosphate and dimethylallyl diphosphate, controlling the balance of prenyl precursors for isoprenoid side-chain elongation. Overexpression studies indicate 200 percent activity increases with 1.5-fold menaquinone-7 enhancement, positioning this enzyme as a moderate bottleneck. The enzyme's role becomes critical during high-flux conditions when upstream methylerythritol phosphate pathway enzymes are simultaneously overexpressed.

1,4-Dihydroxy-2-Naphthoate Prenyltransferase as the Primary Enzymatic Bottleneck

1,4-Dihydroxy-2-Naphthoate prenyltransferase emerges as the most significant rate-limiting enzyme in menaquinone-7 biosynthesis, catalyzing the crucial membrane-associated step of isoprenoid side-chain attachment. Individual overexpression of this enzyme yields remarkable 89 percent increases in menaquinone-7 production, representing the highest single-enzyme enhancement observed. Kinetic analysis of the Mycobacterium tuberculosis enzyme reveals Km values of 8.2 micromolar for 1,4-dihydroxy-2-naphthoate and 4.3 micromolar for farnesyl diphosphate.

The enzyme's membrane-associated nature presents unique expression challenges, requiring specialized promoter engineering and fusion tag strategies. Site-directed mutagenesis studies identify critical amino acid residues, with Q67R substitution resulting in over 5-fold increases in specific 2-demethylmenaquinone content. Four aspartate residues located in conserved Asp-rich motifs (D78XXXXXD84 and D208XXXD212) prove indispensable for maintaining catalytic activity.

Coordinated Overexpression Strategies and Metabolic Engineering

Systematic combinatorial overexpression of rate-limiting enzymes demonstrates non-additive effects requiring careful optimization. The optimal four-enzyme combination of 1,4-dihydroxy-2-naphthoate prenyltransferase, 1-deoxyxylulose-5-phosphate synthase, 1-deoxyxylulose-5-phosphate reductoisomerase, and isopentenyl-diphosphate delta-isomerase achieves 11-fold menaquinone-7 production increases. Sequential expression protocols prevent metabolic imbalances that occur with simultaneous high-level expression of all target enzymes.

Expression timing optimization reveals critical importance of coordinated induction schedules. Initial overexpression of upstream methylerythritol phosphate pathway enzymes followed by delayed 1,4-dihydroxy-2-naphthoate prenyltransferase induction prevents substrate accumulation and metabolic stress. This temporal separation allows cellular adaptation to increased metabolic flux while maintaining high catalytic efficiency.

Allosteric Regulation of 2-Succinyl-5-Enolpyruvyl-6-Hydroxy-3-Cyclohexadiene-1-Carboxylate Synthase by 1,4-Dihydroxy-2-Naphthoate Feedback Inhibition

The discovery of allosteric feedback inhibition of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase by 1,4-dihydroxy-2-naphthoate represents a fundamental regulatory mechanism controlling menaquinone-7 biosynthesis flux. This sophisticated control system operates through domain-specific binding interactions that modulate catalytic efficiency and pathway homeostasis.

Molecular Mechanism of 1,4-Dihydroxy-2-Naphthoate Binding and Inhibition

1,4-Dihydroxy-2-naphthoate functions as a potent allosteric inhibitor of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase, with IC50 values ranging from 53 nanomolar in Mycobacterium tuberculosis to 2.3-3.7 micromolar in Staphylococcus aureus strains. The inhibitor binds to domain II of the enzyme, distinct from the active site formed by domains I and III, establishing a classic allosteric regulatory mechanism.

Structural analysis reveals that 1,4-dihydroxy-2-naphthoate binding occurs within a hydrophobic pocket surrounded by three critical arginine residues forming an "arginine cage". In Mycobacterium tuberculosis, these residues (Arg-97, Arg-277, and Arg-303) directly interact with the inhibitor and facilitate signal propagation to the active site. Site-directed mutagenesis demonstrates that Arg-277 plays a particularly crucial role in signal transmission, hydrogen-bonding with two regions of the active site and connecting to the 105-125 active-site loop.

Species-Specific Variations in Allosteric Site Conservation

Comparative structural analysis across bacterial species reveals limited but functionally significant conservation of the allosteric binding site. Staphylococcus aureus 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase retains only one of the three key arginine residues from Mycobacterium tuberculosis (Arg98, corresponding to Arg97), with the other positions occupied by lysine residues (Lys283 and Lys309). Despite this limited conservation, 1,4-dihydroxy-2-naphthoate maintains allosteric inhibition capability, albeit with reduced potency.

The evolutionary conservation of this feedback mechanism across gram-positive bacteria and mycobacteria suggests an ancient origin and fundamental importance in menaquinone homeostasis. The ability to maintain allosteric control despite sequence divergence indicates that the basic structural framework for inhibitor binding and signal transduction is more important than specific amino acid identities.

Kinetic Analysis of Feedback Inhibition

Detailed kinetic characterization reveals that 1,4-dihydroxy-2-naphthoate exhibits non-competitive inhibition patterns with respect to both α-ketoglutarate and isochorismate substrates. The inhibition demonstrates Hill coefficients near -1.0, indicating single-site binding kinetics without cooperative effects. Activity reduction reaches 76-87 percent at saturating inhibitor concentrations, representing nearly complete enzyme inactivation.

The high potency of 1,4-dihydroxy-2-naphthoate inhibition, particularly in Mycobacterium tuberculosis where nanomolar concentrations achieve significant activity reduction, suggests that this mechanism operates as a sensitive metabolic switch. The 10-fold difference in inhibitory potency between Mycobacterium tuberculosis and Staphylococcus aureus reflects the degree of allosteric site conservation and may indicate species-specific regulation requirements.

Physiological Significance and Pathway Integration

The feedback inhibition of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase by 1,4-dihydroxy-2-naphthoate creates a sophisticated homeostatic control mechanism that prevents overproduction of menaquinone intermediates. Mathematical modeling demonstrates that this allosteric regulation reduces the enzyme's sensitivity to perturbations by approximately 10-fold, providing robust flux control.

The positioning of this regulatory mechanism at the first committed step of menaquinone biosynthesis enables efficient control of the entire pathway. Since 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase catalyzes the conversion of α-ketoglutarate and isochorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate, its inhibition by the downstream product 1,4-dihydroxy-2-naphthoate creates a negative feedback loop that maintains balanced metabolite pools.

Implications for Metabolic Engineering

Understanding 1,4-dihydroxy-2-naphthoate feedback inhibition has significant implications for menaquinone-7 production optimization strategies. Engineering approaches that modulate this inhibition, such as expressing feedback-resistant enzyme variants or implementing product removal systems, could dramatically enhance production yields. The discovery that exogenous 1,4-dihydroxy-2-naphthoate inhibits bacterial growth suggests that relieving this inhibition might simultaneously improve both menaquinone production and cellular fitness.

The conservation of this regulatory mechanism across pathogenic bacteria also presents opportunities for antimicrobial drug development. Small molecules designed to mimic or enhance 1,4-dihydroxy-2-naphthoate binding could serve as specific inhibitors of menaquinone biosynthesis.

Methylerythritol Phosphate Pathway Flux Analysis and Optimization

The methylerythritol phosphate pathway represents the primary biosynthetic route for isoprenoid precursors in menaquinone-7 production, requiring comprehensive flux analysis to identify and alleviate metabolic bottlenecks. Systematic optimization of this pathway through enzyme overexpression and metabolic engineering has achieved substantial improvements in menaquinone-7 yields.

Pathway Flux Distribution and Metabolic Bottlenecks

Metabolomics analysis reveals complex flux distribution patterns within the methylerythritol phosphate pathway, with distinct bottlenecks emerging under different expression conditions. Under normal physiological conditions, 1-deoxyxylulose-5-phosphate synthase functions as the primary rate-limiting enzyme, with subsequent bottlenecks at 4-hydroxy-3-methylbut-2-enyl diphosphate synthase and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase.

Quantitative metabolite profiling demonstrates that 1-deoxyxylulose-5-phosphate synthase overexpression triggers dramatic accumulation of pathway intermediates, with 2-C-methyl-D-erythritol-2,4-cyclodiphosphate showing the most substantial buildup (69-fold increase within 120 minutes). This accumulation pattern indicates that 4-hydroxy-3-methylbut-2-enyl diphosphate synthase becomes the limiting step following 1-deoxyxylulose-5-phosphate synthase optimization.

Iron-Sulfur Cluster Enzymes as Evolutionary and Metabolic Constraints

The terminal enzymes of the methylerythritol phosphate pathway, 4-hydroxy-3-methylbut-2-enyl diphosphate synthase and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, contain iron-sulfur clusters that create unique metabolic constraints. These enzymes demonstrate evolutionary rigidity, with no alternative enzymatic routes identified across 4,400 bacterial genomes analyzed. The iron-sulfur cluster requirement introduces oxygen sensitivity and complex cofactor dependencies that limit simple overexpression strategies.

Combinatorial overexpression of 1-deoxyxylulose-5-phosphate synthase with 4-hydroxy-3-methylbut-2-enyl diphosphate synthase effectively relieves 2-C-methyl-D-erythritol-2,4-cyclodiphosphate accumulation, redirecting flux toward 4-hydroxy-3-methylbut-2-enyl diphosphate production. Addition of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase to this combination further optimizes the pathway, achieving balanced flux distribution and minimal intermediate accumulation.

Thermodynamic Analysis and Energy Requirements

Thermodynamic analysis of the methylerythritol phosphate pathway reveals highly favorable standard free energy changes for most enzymatic steps. Computational estimates indicate that 1-deoxyxylulose-5-phosphate synthase, 1-deoxyxylulose-5-phosphate reductoisomerase, and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase operate with highly favorable free energy changes (less than -29 kilojoules per mole). The 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase reaction shows less favorable thermodynamics (-12 kilojoules per mole), contributing to its potential role as a flux-controlling step.

Under extreme overexpression conditions, thermodynamic constraints can emerge as limiting factors. The simultaneous overexpression of 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase and methylerythritol cyclodiphosphate synthase creates thermodynamic bottlenecks at the 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase step due to excessive cytidine diphosphate-methylerythritol accumulation.

Optimization Strategies and Combinatorial Engineering

Systematic optimization of the methylerythritol phosphate pathway has achieved remarkable improvements in menaquinone-7 production through coordinated enzyme overexpression. Sequential overexpression of ispD-ispF-ispH-ispG genes using the P43 promoter in the BS20 strain background resulted in menaquinone-7 titers reaching 415 milligrams per liter in shake flask culture, representing a 29 percent increase over the parent strain.

The optimal overexpression strategy involves careful attention to gene expression order and timing. Studies demonstrate that sequential introduction of methylerythritol phosphate pathway modifications, rather than simultaneous transformation, produces superior results. This approach allows cellular adaptation to increased metabolic flux and prevents the accumulation of toxic intermediates that can inhibit growth and reduce overall productivity.

Integration with Cofactor Regeneration Systems

Methylerythritol phosphate pathway optimization requires coordination with cofactor regeneration systems, particularly NADPH supply. The pathway consumes significant quantities of NADPH, making cofactor availability a potential limiting factor during high-flux operation. Integration of heterologous NADH kinase (Pos5P) expression enhances NADPH availability, supporting sustained high-level isoprenoid production.

Engineering of cofactor regeneration systems demonstrates synergistic effects with methylerythritol phosphate pathway optimization. Strains expressing pos5P show enhanced efficiency in NADH to NADPH conversion and superior menaquinone-7 synthesis capability, achieving 4.52-fold improvements compared to wild-type strains.

Advanced Flux Analysis Techniques

Implementation of advanced metabolomics and flux analysis techniques has provided detailed insights into pathway dynamics and optimization opportunities. Liquid chromatography-mass spectrometry-based targeted metabolomics enables precise quantification of all methylerythritol phosphate pathway intermediates with high temporal resolution. These analyses reveal that metabolite accumulation patterns serve as sensitive indicators of flux bottlenecks and guide rational engineering strategies.

Time-course flux analysis demonstrates that enzyme overexpression effects manifest within 7.5 minutes of induction, with maximum metabolite accumulation typically occurring between 30-45 minutes post-induction. This rapid response enables efficient screening of optimization strategies and provides mechanistic insights into pathway regulation and control.

Membrane Adenosine Triphosphatase Activity Modulation for Improved Secretion Efficiency

The optimization of membrane adenosine triphosphatase activity represents a crucial but underexplored aspect of menaquinone-7 biosynthesis enhancement, particularly for membrane-associated enzymes and metabolite transport processes. Understanding and modulating these energy-dependent systems can significantly improve overall production efficiency and cellular fitness during high-flux menaquinone biosynthesis.

Adenosine Triphosphatase Systems in Menaquinone Transport and Assembly

Menaquinone-7 biosynthesis involves several membrane-associated steps that require adenosine triphosphatase-dependent processes for proper enzyme function and product assembly. The Sec translocon system, powered by SecA adenosine triphosphatase, plays a critical role in translocating and inserting membrane proteins involved in menaquinone biosynthesis. Dynamic coupling between SecA adenosine triphosphate turnover and SecYEG channel opening creates a Brownian ratchet mechanism that facilitates protein translocation across bacterial membranes.

Kinetic analysis of SecA adenosine triphosphatase activity reveals biphasic kinetics with Km values of approximately 1.7 micromolar and kcat values of 9 per minute when activated by SecYEG. The enzyme demonstrates significant conformational changes during its catalytic cycle, with the pre-protein cross-linking domain transitioning between open and closed conformations to facilitate substrate binding and translocation.

Membrane Protein Integration Efficiency and Expression Optimization

The integration efficiency of membrane proteins directly correlates with their expression levels and functional activity, making adenosine triphosphatase-dependent insertion processes critical for menaquinone biosynthesis optimization. Computational simulation approaches can predict sequence modifications that improve membrane integration efficiency, with successful predictions showing 4-fold enrichment in improved expression levels.

The co-translational insertion of membrane proteins requires coordinated adenosine triphosphatase activity from multiple systems, including SecA-SecYEG for general protein translocation and specialized systems for specific membrane protein classes. Optimization of these processes through targeted engineering can enhance the expression and activity of key menaquinone biosynthetic enzymes, particularly the membrane-bound 1,4-dihydroxy-2-naphthoate prenyltransferase.

P-Type Adenosine Triphosphatase Systems and Membrane Homeostasis

P-type adenosine triphosphatases play essential roles in maintaining membrane composition and integrity during intensive menaquinone biosynthesis. These enzymes, including phospholipid flippases and ion pumps, help maintain the membrane environment necessary for optimal menaquinone enzyme function and product assembly. Studies on P4-adenosine triphosphatase systems demonstrate their critical roles in phospholipid transport, secretion of hydrolytic enzymes, and maintenance of membrane asymmetry.

The calcium adenosine triphosphatase of plasma membranes demonstrates complex regulation by phospholipids, with acidic phospholipids enhancing Vmax without affecting adenosine triphosphate affinity. This regulation enables dynamic adjustment of adenosine triphosphatase activity in response to membrane composition changes that occur during intensive metabolic engineering for menaquinone production.

Vacuolar Adenosine Triphosphatase Regulation and Secretion Control

Vacuolar adenosine triphosphatases contribute to secretion efficiency through regulation of intracellular pH gradients and vesicle fusion processes. The membrane domain of vacuolar adenosine triphosphatase functions as a sensor of granular pH, controlling exocytosis and secretion through reversible dissociation of the V1 domain at acidic pH. This mechanism enables discrimination between fully loaded vesicles and those undergoing reloading, optimizing secretion efficiency.

Modulation of vacuolar adenosine triphosphatase activity through controlled dissociation-reassociation can enhance secretion of membrane proteins and metabolites involved in menaquinone biosynthesis. The pH-sensitive nature of this regulation provides a potential control point for optimizing cellular secretion capacity during high-flux production conditions.

Dynamic Control Strategies for Secretion Optimization

Recent advances in dynamic control systems demonstrate that secretion efficiency can be significantly improved through real-time monitoring and adjustment of cellular stress levels. Implementation of closed-loop control strategies that maintain cells at optimal secretion stress levels can achieve 70 percent improvements in protein secretion. These approaches monitor cellular stress indicators and dynamically adjust induction strength to maintain optimal production conditions.

The identification of secretion "sweet spots" through monitoring of stress-responsive reporters enables optimization of adenosine triphosphatase-dependent secretion systems. Cells maintained at optimal stress levels show balanced adaptation capabilities and enhanced secretion efficiency compared to those experiencing secretion burnout from excessive production demands.

Integration with Menaquinone Biosynthesis Optimization

Coordination of membrane adenosine triphosphatase activity with menaquinone biosynthesis pathway optimization requires careful consideration of energy balance and metabolic flux distribution. The electron transport functions of menaquinones directly connect to adenosine triphosphate synthesis through the respiratory chain, creating feedback loops between menaquinone production and adenosine triphosphatase activity.

Physical Description

Color/Form

Crystals

LIGHT-YELLOW SOLIDS OR OILS

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

Yellow crystals from alcohol; MW: 444.65; MP: 35 °C; uv max: 248 nm (E(1%)(1 cm) 439) /Menaquinone 4/

Yellow crystals from acetone + alcohol or petroleum ether. MW: 580.88; MP: 50 °C; uv max (petroleum ether): 243, 248, 261, 325-328 nm (E(1%)(1 CM) 304, 320, 290, 292, 53) /Menaquinone 6/

UNII

Therapeutic Uses

Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/

Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/

The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/

For more Therapeutic Uses (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.

Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/

The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/

For more Mechanism of Action (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

Excretion of vitamin K and its metabolites is mainly via the feces. Some urinary excretion of vitamin K also occurs. /Vitamin K/

...Menaquinones are adequately absorbed from the GI tract only if bile salts are present. Menaquinones and its water-soluble derivatives, however, are absorbed even in the absence of bile. ... Menaquinones are absorbed almost entirely by way of the lymph. /Menaquinones/

Menaquinone forms of vitamin K are produced by bacteria in the lower bowel, where the forms appear in large amounts. However, their contributuion to the maintenance of vitamin K status has been difficult to assess. Although the content is extremely variable, the human liver contains about 10 times as much vitamin K as a mixture of menaquinones than as phylloquinone. /Menaquinones/

Metabolism Metabolites

Vitamin K undergoes some oxidative metabolism. /Vitamin K/

Wikipedia

Drug Warnings

It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/

Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/

Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/

For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.

Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/

Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.

For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/

Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/

Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/

For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

Dates

US Pharmacopeial Convention safety evaluation of menaquinone-7, a form of vitamin

K.

Marles RJ(1), Roe AL(1), Oketch-Rabah HA(1).

Author information:

(1)US Pharmacopeial Convention's Dietary Supplements Admission Evaluations Joint

Standard Setting Subcommittee, US Pharmacopeial Convention, Rockville, Maryland,

USA. US Pharmacopeial Convention, Rockville, Maryland, USA.

Vitamin K plays important biological roles in maintaining normal blood

coagulation, bone mineralization, soft tissue physiology, and neurological

development. Menaquinone-7 is a form of vitamin K2 that occurs naturally in some

animal-derived and fermented foods. It is also available as an ingredient of

dietary supplements. Menaquinone-7 has greater bioavailability than other forms

of vitamin K, which has led to increasing sales and use of menaquinone-7

supplements. This special article reviews the chemistry, nomenclature, dietary

sources, intake levels, and pharmacokinetics of menaquinones, along with the

nonclinical toxicity data available and the data on clinical outcomes related to

safety (adverse events). In conclusion, the data reviewed indicate that

menaquinone-7, when ingested as a dietary supplement, is not associated with any

serious risk to health or with other public health concerns. On the basis of this

conclusion, US Pharmacopeia monographs have been developed to establish quality

standards for menaquinone-7 as a dietary ingredient and as a dietary supplement

in various dosage forms.

2. World J Microbiol Biotechnol. 2017 Jan;33(1):2. Epub 2016 Nov 10.

Production and application of menaquinone-7 (vitamin K2): a new perspective.

Mahdinia E(1), Demirci A(1), Berenjian A(2).

Author information:

(1)Department of Agricultural and Biological Engineering, The Pennsylvania State

University, University Park, PA, 16802, USA.

(2)Faculty of Science and Engineering, The University of Waikato, Hamilton, 3240,

New Zealand. aydin.berenjian@waikato.ac.nz.

Menaquinone-7, a highly valuable member of the vitamin K series, has significant

effects on preventing osteoporosis and cardiovascular disease besides its

positive effects on blood coagulation. In this review, chemical and biological

aspects of menaquinone-7 are briefly summarized followed by a critical review on

upstream and downstream processing developments for its production and recovery,

including solid versus liquid fermentations, static versus agitated fermentations

and online versus post-production recovery. Latest research outcomes for

improving industrial scale production of menaquinone-7 are summarized and

recommendations are given for areas of future research.

3. Clin Calcium. 2006 Oct;16(10):1715-22.

[Prevention of osteoporosis by foods and dietary supplements. "Kinnotsubu

honegenki": a fermented soybean (natto) with reinforced vitamin K2

(menaquinone-7)].

Takemura H(1).

Author information:

(1)Mizkan Co. Ltd, Chilled Foods Company, Marketing Department, Technical

Division.

In recent years, it has been proven that vitamin K(2) has important roles not

only in blood coagulation but also in bone metabolism. We developed a Bacillus

subtilis (natto) strain with high productivity of vitamin K(2) (Menaquinone-7),

and commercialized a natto with reinforced vitamin K(2) by use of the strain. The

natto, named "Kinnotsubu honegenki", was granted a health claim based on our

clinical studies which demonstrated that intake of the natto stimulated

gamma-carboxylation of osteocalcin.